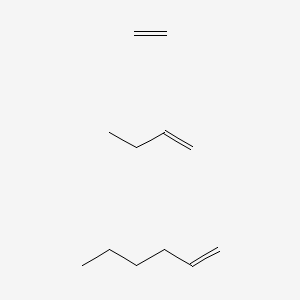

but-1-ene;ethene;hex-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

but-1-ene;ethene;hex-1-ene, is a type of copolymer that is widely used in the production of various polyethylene materials. This compound is significant in the petrochemical industry due to its ability to modify the properties of polyethylene, making it suitable for a wide range of applications. The addition of 1-hexene and 1-butene to ethene results in a polymer with improved flexibility, toughness, and other mechanical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The production of 1-hexene, polymer with 1-butene and ethene, typically involves the copolymerization of ethene with 1-hexene and 1-butene. This process can be carried out using various catalyst systems, including Ziegler-Natta catalysts and metallocene catalysts. The reaction conditions, such as temperature, pressure, and the ratio of comonomers, play a crucial role in determining the properties of the resulting polymer .

Industrial Production Methods: Industrially, the production of this copolymer is often achieved through gas-phase or solution-phase polymerization processes. The gas-phase process involves the polymerization of ethene with 1-hexene and 1-butene in a fluidized bed reactor, while the solution-phase process involves the polymerization in a solvent, typically using a loop reactor .

Analyse Des Réactions Chimiques

Types of Reactions: but-1-ene;ethene;hex-1-ene, primarily undergoes addition polymerization reactions. These reactions involve the addition of monomers to the growing polymer chain without the loss of any small molecules .

Common Reagents and Conditions: The polymerization reactions typically require catalysts such as Ziegler-Natta or metallocene catalysts. The reaction conditions, including temperature, pressure, and the concentration of monomers, are carefully controlled to achieve the desired polymer properties .

Major Products: The major product of these reactions is the copolymer itself, which exhibits properties such as improved flexibility, toughness, and resistance to environmental stress cracking .

Applications De Recherche Scientifique

Polymer Production

Comonomer in Polyethylene

Both but-1-ene and hex-1-ene are extensively used as comonomers in the production of polyethylene. Their incorporation into polymer chains enhances specific properties:

| Polymer Type | Comonomer Used | Percentage Used | Properties Enhanced |

|---|---|---|---|

| High-Density Polyethylene (HDPE) | But-1-ene | 2–4% | Increased toughness and impact resistance |

| Linear Low-Density Polyethylene (LLDPE) | Hex-1-ene | 8–10% | Improved flexibility and stretchability |

The use of these comonomers allows for tailored properties in polyethylene products such as films, containers, and pipes .

Chemical Synthesis

Hydroformylation Reaction

Hex-1-ene serves as a substrate for hydroformylation (oxo synthesis), which converts it into heptanal. Heptanal can further be transformed into heptanoic acid or heptanol, both valuable chemicals in flavoring and fragrance industries .

Synthesis of Specialty Chemicals

But-1-ene is involved in various reactions to produce specialty chemicals. For instance, it can undergo metathesis with ethylene to create propylene or be used in the synthesis of bio-based chemicals through renewable resources .

Emerging Technologies

Catalytic Processes

Recent advancements have focused on more efficient catalytic processes for producing these alkenes. For example, Mitsubishi Chemical has developed an innovative on-purpose process for producing hex-1-ene with high selectivity (approximately 95%) compared to traditional methods that yield lower selectivity (20–30%) . This process not only improves efficiency but also reduces environmental impact by minimizing waste.

Biorefineries

There is growing interest in using biorefineries to produce ethylene and its derivatives from biomass sources. Ethanol can be dehydrated to produce ethylene, which can then be dimerized to form butenes and hexenes. This approach aligns with sustainability goals by utilizing renewable resources .

Case Study 1: Polyethylene Production

A major polyethylene producer implemented hex-1-ene as a comonomer in their LLDPE production line. The resulting polymer exhibited enhanced mechanical properties, leading to increased market competitiveness. The study highlighted a 15% increase in product durability while maintaining cost-effectiveness.

Case Study 2: Environmental Impact Reduction

A petrochemical company adopted Mitsubishi's on-purpose process for hex-1-ene production. The transition resulted in a 30% reduction in energy consumption and a significant decrease in greenhouse gas emissions compared to previous methods. This shift not only improved profitability but also aligned with corporate sustainability initiatives.

Mécanisme D'action

The mechanism of action of 1-hexene, polymer with 1-butene and ethene, involves the coordination of the monomers to the catalyst, followed by the insertion of the monomers into the growing polymer chain. This process is repeated, resulting in the formation of the copolymer. The molecular targets and pathways involved in this process include the active sites of the catalyst and the coordination sites of the monomers .

Comparaison Avec Des Composés Similaires

- 1-Octene, polymer with ethene

- 1-Decene, polymer with ethene

- 1-Butene, polymer with ethene

Comparison: Compared to other similar compounds, 1-hexene, polymer with 1-butene and ethene, offers a unique combination of properties, including improved flexibility, toughness, and resistance to environmental stress cracking. These properties make it suitable for a wide range of applications, from packaging materials to medical devices .

Propriétés

Numéro CAS |

60785-11-7 |

|---|---|

Formule moléculaire |

C12H24 |

Poids moléculaire |

168.32 g/mol |

Nom IUPAC |

but-1-ene;ethene;hex-1-ene |

InChI |

InChI=1S/C6H12.C4H8.C2H4/c1-3-5-6-4-2;1-3-4-2;1-2/h3H,1,4-6H2,2H3;3H,1,4H2,2H3;1-2H2 |

Clé InChI |

UOGXGYSMNPZLQN-UHFFFAOYSA-N |

SMILES |

CCCCC=C.CCC=C.C=C |

SMILES canonique |

CCCCC=C.CCC=C.C=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.